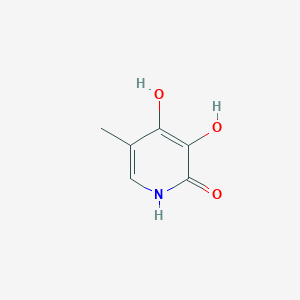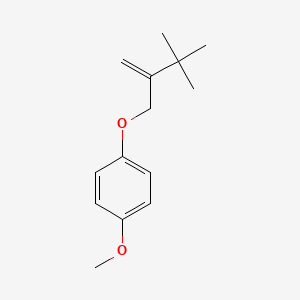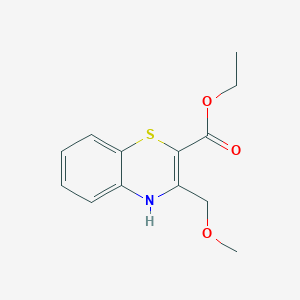![molecular formula C12H10ClNO3S B14353979 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one CAS No. 91579-93-0](/img/structure/B14353979.png)
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is an organic compound with a complex structure that includes a benzenesulfonyl group attached to a pyrrole ring, which is further connected to a chloroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one typically involves the reaction of benzenesulfonyl chloride with a pyrrole derivative under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the benzenesulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinic acids or thiols.
Wissenschaftliche Forschungsanwendungen
1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzenesulfonyl-1H-pyrrole: Shares the benzenesulfonyl-pyrrole core but lacks the chloroethanone moiety.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring fused to the pyrrole, offering different chemical properties.
Uniqueness: 1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one is unique due to the presence of the chloroethanone group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
91579-93-0 |
|---|---|
Molekularformel |
C12H10ClNO3S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)pyrrol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-12(15)11-7-4-8-14(11)18(16,17)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
LUKRQOIUJSYDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)



![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
